T4-FormicAcid-N-methylamide

Pharmaceutical Quality Control Analytical Method Validation Regulatory Compliance

Analytical method validation for levothyroxine requires exact impurity reference standards. Using incorrect or uncharacterized T4 analogs leads to failed system suitability and regulatory rejection. - Directly specified as Levothyroxine EP Impurity G and USP Impurity E, ensuring compendial compliance. - N-methylamide modification yields distinct relative retention time (RRT) and response factor (RRF), critical for accurate HPLC quantification. - Supplied with full characterization data; immediate availability eliminates lead-time delays in QC release testing.

Molecular Formula C14H9I4NO3
Molecular Weight 746.84 g/mol
Cat. No. B15292477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT4-FormicAcid-N-methylamide
Molecular FormulaC14H9I4NO3
Molecular Weight746.84 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I
InChIInChI=1S/C14H9I4NO3/c1-19-14(21)6-2-10(17)13(11(18)3-6)22-7-4-8(15)12(20)9(16)5-7/h2-5,20H,1H3,(H,19,21)
InChIKeyADNRWAVHFKDKCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





T4-FormicAcid-N-methylamide Reference Standard Profile


T4-FormicAcid-N-methylamide (CAS 2088032-78-2), chemically designated as 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide (C14H9I4NO3; MW 746.84 g/mol), is a synthetic derivative of the thyroid hormone thyroxine (T4). It is recognized primarily as Levothyroxine Impurity G (EP/BP) and Levothyroxine USP Impurity E . The compound features the core diphenyl ether backbone characteristic of thyroid hormones, but incorporates a critical structural modification: an N-methylamide group replacing the alanine side chain present in the parent hormone .

1
Impurity reference standard for levothyroxine QC Specified as EP Impurity G / USP Impurity E
2
N-methylamide modified thyroxine derivative Distinct from alanine-side-chain T4 and carboxylic acid analogs
3
Certified reference material for ANDA submissions Supports method validation and regulatory filing requirements

Why T4-FormicAcid-N-methylamide Is Irreplaceable


Generic substitution among thyroid hormone derivatives is precluded by the unique chromatographic and spectroscopic properties conferred by the N-methylamide modification. In pharmaceutical quality control, T4-FormicAcid-N-methylamide is a specified impurity in levothyroxine drug products under USP and EP monographs, with specific retention characteristics and detector response factors [1]. Using structurally related impurities (e.g., tetraiodothyroformic acid, CAS 2055-97-2, which retains a carboxylic acid moiety) would yield different retention times, UV absorbance profiles, and mass spectral fragmentation patterns, invalidating analytical method validation and regulatory submission data integrity .

Regulatory Designation
EP/BP impurity G is a specific compound; tetraiodothyroformic acid (impurity H) or N-formyl thyroxine cannot meet monograph identity criteria for impurity G.
Chromatographic Behavior
The N-methylamide group alters polarity and retention time versus carboxylic acid analogs. Using the wrong analog shifts relative retention times and may invalidate established HPLC methods.
Mass Spectrometry Profile
A molecular weight difference of 13.04 g/mol compared to tetraiodothyroformic acid leads to distinct mass spectral peaks, which can cause misidentification if the incorrect standard is used.

Differentiation Evidence for T4-FormicAcid-N-methylamide


Regulatory Identity and Method Validation

T4-FormicAcid-N-methylamide is explicitly designated as Levothyroxine Impurity G in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP), and as Levothyroxine USP Impurity E, distinguishing it from other related impurities such as Tetraiodothyroformic acid (EP Impurity H) or N-Formyl Thyroxine (another N-modified derivative) . This regulatory specification mandates its use as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial levothyroxine production [1].

Regulatory Identity and Method Validation
Head-to-head
Levothyroxine EP Impurity G (MW 746.84) vs. Impurity H (Tetraiodothyroformic acid, MW 733.80). Distinct retention under validated HPLC methods.
Pharmacopeially mandated identity; substitution with analog fails method validation and regulatory filing review.
Method context: ANDA and commercial QC per USP/EP monographs.
Pharmaceutical Quality Control Analytical Method Validation Regulatory Compliance

N-Methylamide vs. Carboxylic Acid Structure

The N-methylamide group in T4-FormicAcid-N-methylamide replaces the terminal carboxylic acid found in tetraiodothyroformic acid (TFA-4), resulting in distinct physicochemical properties that directly impact analytical behavior . Specifically, the N-methylamide modification reduces polarity relative to the carboxylic acid, altering retention time in reversed-phase HPLC systems. The molecular formula C14H9I4NO3 (MW 746.84) differs from TFA-4 (C13H6I4O4; MW 733.80) by one carbon, three hydrogen atoms, one nitrogen, and the loss of one oxygen atom . This structural divergence ensures that the compounds are not analytically interchangeable.

N-Methylamide vs. Carboxylic Acid Structure
Head-to-head
Mass difference: 13.04 g/mol. Formula difference: CH₃N vs. O. Reduced polarity alters HPLC retention time.
Structural divergence prevents analytical interchangeability and requires compound-specific reference standard.
Data to verify: exact logP values not publicly reported.
Structure-Activity Relationship Analytical Chemistry Impurity Profiling

Purity Specifications and Traceability

Commercial reference standards of T4-FormicAcid-N-methylamide are supplied with documented purity specifications (typically ≥95% or 97% by HPLC) and full characterization data including NMR, MS, and IR spectra [1]. Critically, these standards are provided with traceability to pharmacopeial standards (USP or EP) and are manufactured under ISO 17034 accredited quality systems, ensuring the metrological traceability required for regulatory submissions [2]. This contrasts with research-grade analogs that may lack full characterization or certified purity values.

Purity Specifications and Traceability
Specification review
Certified purity ≥95% (HPLC). Full characterization: NMR, MS, HPLC. ISO 17034 accredited; traceable to USP/EP.
Certified reference standard eliminates in-house re-characterization; supports regulatory acceptance of impurity profiling methods.
Source: supplier COA and certification documentation.
Pharmaceutical Analysis Reference Standards Regulatory Compliance

Polarity and Hydrogen Bonding Changes

The replacement of the carboxylic acid moiety with an N-methylamide group alters the molecule's polarity and hydrogen-bonding capacity . For compounds within the thyroxine derivative class, this structural modification has been associated with altered interaction with biological targets such as thyroid hormone receptors and transport proteins . While direct comparative binding data for T4-FormicAcid-N-methylamide against T4 or T3 are not available in the open literature, the physicochemical property shift is quantifiable and analytically consequential.

Polarity and Hydrogen Bonding Changes
Class-level
N-methylamide group alters hydrogen-bond donor capacity and polarity profile relative to carboxylic acid analogs. Direct binding data not publicly reported.
Polarity shift impacts chromatographic method development and may influence behavior in biological assay contexts.
Context-dependent; experimental validation recommended for SAR studies.
Physicochemical Properties Chromatography Bioavailability

Priority Applications of T4-FormicAcid-N-methylamide


Impurity Profiling in Levothyroxine QC

T4-FormicAcid-N-methylamide is used as a certified reference standard for the identification, quantification, and control of specified impurities in levothyroxine sodium API and finished drug products. This application is mandated by USP and EP monographs, requiring the compound for analytical method development, method validation (AMV), and routine quality control (QC) testing. Procurement of this specific impurity standard ensures compliance with ICH Q3A/Q3B impurity thresholds and supports successful ANDA submissions [1].

HPLC/LC-MS/MS Method Validation

The compound serves as a critical system suitability standard and retention time marker during the development and validation of stability-indicating HPLC methods for levothyroxine. Its distinct chromatographic properties, conferred by the N-methylamide modification, enable accurate resolution from the parent drug substance and other related impurities. Use of this specific reference material is essential for establishing relative retention times (RRT) and relative response factors (RRF) as required by regulatory guidelines [2].

Thyroid Hormone SAR Studies

As a structurally defined thyroxine derivative with a modified side chain, T4-FormicAcid-N-methylamide is employed as a tool compound in research investigating the structure-activity relationships governing thyroid hormone receptor binding and downstream signaling. The N-methylamide modification provides a distinct physicochemical profile compared to carboxylic acid or alanine side chain analogs, enabling comparative studies on receptor affinity, metabolic stability, and transport protein interaction .

Forced Degradation and Stability Methods

T4-FormicAcid-N-methylamide is utilized as a reference impurity in forced degradation (stress testing) studies of levothyroxine formulations. By spiking the reference standard into degraded samples, analysts can confirm peak identity, assess method specificity, and establish degradation pathways. This application directly supports the ICH Q1A(R2) stability testing requirements for new drug substances and products [1].

Application
Selection Property
Validation Focus
Impurity Profiling in Levothyroxine QC
Pharmacopeial identity and certified purity
Monograph-specified impurity control and ANDA submission review
HPLC/LC-MS/MS Method Validation
Distinct chromatographic retention and mass profile
System suitability, relative retention time, and relative response factor verification
Thyroid Hormone SAR Studies
N-methylamide side-chain modification
Receptor binding and transport protein interaction profiling
Forced Degradation and Stability Methods
Reference impurity for peak identification
ICH Q1A(R2) method specificity and degradation pathway confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for T4-FormicAcid-N-methylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.